molecular formula C9H12N6O3 B1667026 Amdoxovir CAS No. 145514-04-1

Amdoxovir

Número de catálogo: B1667026
Número CAS: 145514-04-1
Peso molecular: 252.23 g/mol
Clave InChI: RLAHNGKRJJEIJL-RFZPGFLSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amdoxovir es un compuesto farmacéutico que se ha investigado para el tratamiento del VIH/SIDA. Funciona como un inhibidor de la transcriptasa inversa de nucleósidos (ITIN), lo que significa que interfiere con la enzima transcriptasa inversa que el VIH utiliza para replicar su material genético. This compound fue descubierto por Raymond F. Schinazi de la Universidad Emory y C.K. Chu de la Universidad de Georgia y fue desarrollado por RFS Pharma .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Un método de este tipo implica el uso de cianoacetato de t-butilo como aditivo para el paso de acoplamiento de la base de nucleósidos de azúcar, lo que mejora la β-selectividad y aumenta el rendimiento . La síntesis implica los siguientes pasos:

Métodos de Producción Industrial

La producción industrial de Amdoxovir sigue rutas sintéticas similares pero a mayor escala, asegurando que el proceso sea eficiente y produzca un producto de alta pureza. El uso de procesos escalables y condiciones de reacción optimizadas es crucial para la producción industrial.

Análisis De Reacciones Químicas

Tipos de Reacciones

Amdoxovir experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar en condiciones específicas.

    Reducción: Las reacciones de reducción se pueden realizar utilizando técnicas de hidrogenación.

    Sustitución: Las reacciones de sustitución nucleófila son posibles debido a la presencia de grupos amino.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).

    Reducción: Hidrogenación utilizando paladio sobre carbono (Pd/C) en metanol (MeOH) e hidróxido de amonio (NH4OH).

    Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como hidruro de sodio (NaH) y haluros de alquilo.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, como la guanina dioxolana (DXG), que se forma a través de la desaminación por la adenosina desaminasa .

Aplicaciones Científicas De Investigación

Amdoxovir se ha estudiado ampliamente por sus aplicaciones en varios campos:

Mecanismo De Acción

Amdoxovir ejerce sus efectos inhibiendo la enzima transcriptasa inversa del VIH. Se desamina intracelularmente por la adenosina desaminasa a guanina dioxolana (DXG), que luego se fosforila a su forma activa, DXG-trifosfato (DXG-TP). DXG-TP compite con el sustrato natural desoxiguanosina trifosfato (dGTP) para unirse al complejo enzima-ácido nucleico, evitando así la replicación del material genético viral .

Comparación Con Compuestos Similares

Amdoxovir se compara con otros inhibidores de la transcriptasa inversa de nucleósidos (ITIN) como:

    Zidovudina (AZT): Otro ITIN utilizado en el tratamiento del VIH/SIDA.

    Lamivudina (3TC): Un ITIN que se utiliza a menudo en combinación con otros fármacos antirretrovirales.

    Abacavir (ABC): Un ITIN que es eficaz contra el VIH pero tiene un perfil de efectos secundarios diferente.

This compound es único debido a su mecanismo de acción específico y su capacidad para ser eficaz contra cepas de VIH resistentes a los medicamentos .

Actividad Biológica

Amdoxovir (also known as DAPD) is a nucleoside analog that has been investigated for its antiviral activity, particularly against HIV-1. This article provides a detailed overview of its biological activity, focusing on its mechanisms, efficacy in clinical studies, and potential for combination therapies.

This compound is converted in vivo to its active form, 2',6-diaminopurine (DXG), which acts as a competitive inhibitor of HIV reverse transcriptase (RT). The mechanism involves the phosphorylation of DXG to its triphosphate form (DXG-TP), which competes with natural nucleotides for incorporation into the viral DNA chain, ultimately leading to chain termination during viral replication .

Clinical Studies

Several studies have assessed the antiviral efficacy of this compound, often in combination with other antiretroviral agents. Key findings from these studies include:

  • Combination with Zidovudine : A double-blind, placebo-controlled study evaluated the effects of this compound combined with different doses of zidovudine in HIV-1-infected patients. Results showed that:
    • The mean change in viral load (VL) was significantly greater with the combination therapy compared to monotherapy with either drug.
    • This compound plus zidovudine (200 mg) resulted in a mean VL decline of -2.00 log10, compared to -1.09 log10 for this compound alone .
  • Safety and Tolerability : The combination therapy was well tolerated, with all adverse events reported as mild to moderate. Notably, some patients developed lens opacities, but these were not visually significant .
  • In Vitro Studies : In vitro studies have demonstrated that this compound can enhance the antiviral activity of other agents like ribavirin (RBV) and mycophenolic acid (MPA). When used together, these combinations significantly reduced the effective concentration needed for antiviral activity against resistant strains of HIV .

Data Summary

The following table summarizes key data from clinical studies on the antiviral activity of this compound:

Treatment GroupMean VL Change (log10)Statistical Significance
Placebo0.10-
Zidovudine 200 mg-0.69-
Zidovudine 300 mg-0.55-
This compound-1.09-
This compound + Zidovudine (200 mg)-2.00P=0.019
This compound + Zidovudine (300 mg)-1.69P=0.021

Case Studies and Observations

In a retrospective analysis involving patients with HIV who had developed resistance to standard therapies, the addition of this compound showed promising results in restoring sensitivity to zidovudine and reducing viral loads significantly over time .

Additionally, ongoing research continues to explore the potential of this compound in various combinations and its long-term safety profile in diverse patient populations.

Q & A

Basic Research Questions

Q. What experimental methodologies are employed to assess Amdoxovir's inhibition of HIV-1 reverse transcriptase?

  • Methodological Answer : Cell-based antiviral assays (e.g., peripheral blood mononuclear cell models) measure viral replication reduction via quantitative PCR for HIV-1 RNA. Competition assays with natural substrates (e.g., dGTP) quantify DXG-TP's binding affinity to the reverse transcriptase–nucleic acid complex. Phosphorylation studies using radiolabeled analogs or LC-MS/MS track the metabolic activation of this compound to its triphosphate form (DXG-TP) in target cells .

Q. How is the metabolic activation pathway of this compound to its active form DXG-TP characterized in preclinical studies?

  • Methodological Answer : Enzymatic deamination by adenosine deaminase is confirmed via in vitro incubation assays with this compound and purified enzymes. Subsequent phosphorylation steps are analyzed using liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify DXG and DXG-TP levels in peripheral blood mononuclear cells (PBMCs). Animal models (e.g., monkeys, rats) are used to validate bioavailability and conversion rates .

Advanced Research Questions

Q. How does co-administration with IMPDH inhibitors like mycophenolic acid enhance this compound's efficacy against drug-resistant HIV strains?

  • Methodological Answer : IMPDH inhibitors reduce intracellular dGTP pools via inhibition of guanine nucleotide synthesis. This creates a competitive advantage for DXG-TP, which is evaluated using EC50 comparisons in wild-type vs. mutant HIV strains (e.g., K65R/Q151M). Synergy is quantified via combination indices (e.g., Chou-Talalay method) in dose-response matrices .

Q. What considerations are critical when designing clinical trials to evaluate this compound in ART-experienced patients with thymidine analogue mutations (TAMs)?

  • Methodological Answer : Trials must stratify patients by resistance profiles (e.g., M184V, TAMs) and baseline CD4+ counts. Pharmacokinetic monitoring ensures adequate DXG-TP exposure, while combination regimens avoid overlapping resistance pathways (e.g., pairing with non-NRTIs or integrase inhibitors). Virological endpoints include HIV-1 RNA reduction (log10 copies/mL) and time to viral rebound .

Q. What analytical methodologies are recommended for quantifying this compound and its active metabolite DXG in pharmacokinetic studies?

  • Methodological Answer : A validated LC-MS/MS assay with deuterated internal standards (e.g., DAPD-d4, DXG-d4) ensures precision. Plasma samples are processed via protein precipitation, followed by chromatographic separation using a C18 column. Calibration curves for this compound, DXG, and co-administered drugs (e.g., zidovudine) are established to assess drug-drug interactions .

Q. How do polymorphisms in adenosine deaminase affect the metabolic activation of this compound in different patient populations?

  • Methodological Answer : Genotyping assays (e.g., PCR-RFLP, sequencing) identify ADA polymorphisms (e.g., ADA*2 allele). In vitro models using PBMCs from carriers quantify deamination efficiency via DXG/DAPD ratios. Pharmacokinetic modeling correlates variant activity with DXG-TP exposure, guiding dose adjustments in clinical protocols .

Q. What in vitro models are used to evaluate this compound's efficacy against HIV-1 strains with high-level resistance to thymidine analogues?

  • Methodological Answer : Site-directed mutagenesis generates resistant strains (e.g., K65R, Q151M). Antiviral activity is tested in MT-2 cells or primary lymphocytes using p24 antigen ELISA. Phenotypic susceptibility is reported as fold-change in EC50 relative to wild-type, with IMPDH inhibitors included to assess resistance reversal .

Propiedades

IUPAC Name

[(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAHNGKRJJEIJL-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C(N=C(N=C32)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027435
Record name (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145514-04-1
Record name Amdoxovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145514-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amdoxovir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145514041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amdoxovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R-cis)-4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMDOXOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54I81H0M9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amdoxovir
Reactant of Route 2
Reactant of Route 2
Amdoxovir
Reactant of Route 3
Amdoxovir
Reactant of Route 4
Amdoxovir
Reactant of Route 5
Amdoxovir
Reactant of Route 6
Amdoxovir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.